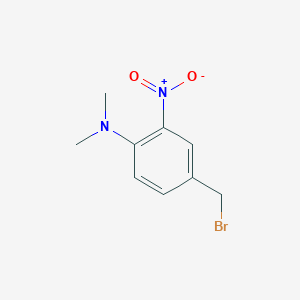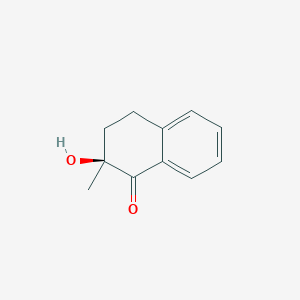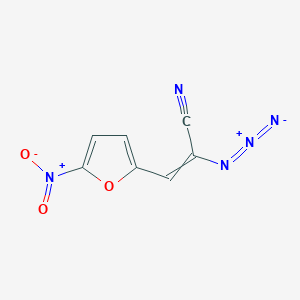![molecular formula C12H18O3 B14321024 3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol CAS No. 104171-19-9](/img/structure/B14321024.png)
3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol is an organic compound with a complex structure that includes a phenyl group, a propan-2-yl group, and a propane-1,2-diol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of phenylmagnesium bromide with propylene oxide, followed by the addition of glycerol. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids may be employed to facilitate the reaction, and purification steps such as distillation or chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or propan-2-yl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone or benzaldehyde, while reduction can produce phenylpropanol.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol exerts its effects involves interactions with various molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the diol moiety can form hydrogen bonds with active site residues. These interactions can modulate enzyme activity and influence metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: Similar in structure but lacks the diol moiety.
3-Phenoxy-1,2-propanediol: Contains a phenoxy group instead of the propan-2-yl group.
Cinnamaldehyde: Contains a phenyl group but has an aldehyde functional group instead of the diol.
Uniqueness
3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol is unique due to its combination of a phenyl group, a propan-2-yl group, and a propane-1,2-diol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
104171-19-9 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
3-phenyl-3-propan-2-yloxypropane-1,2-diol |
InChI |
InChI=1S/C12H18O3/c1-9(2)15-12(11(14)8-13)10-6-4-3-5-7-10/h3-7,9,11-14H,8H2,1-2H3 |
InChI-Schlüssel |
HOCILZCWQYVTSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(C1=CC=CC=C1)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


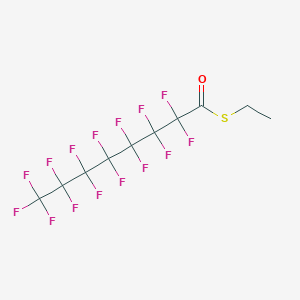
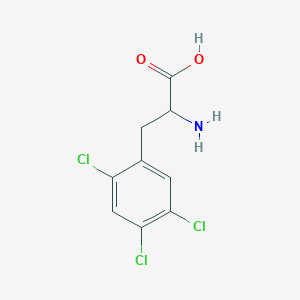

![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)
![N-[3-(Hydroxyamino)-2-methylphenyl]acetamide](/img/structure/B14320979.png)
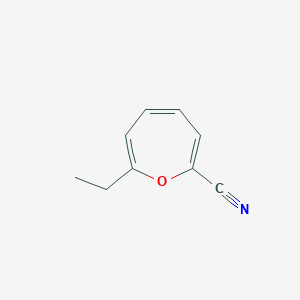



![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)
